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molecular formula C11H19O4P B8645428 Dimethyl 3-methyl-2-oxo-5-octynylphosphonate CAS No. 88277-25-2

Dimethyl 3-methyl-2-oxo-5-octynylphosphonate

Cat. No. B8645428
M. Wt: 246.24 g/mol
InChI Key: QGNQUBKXAXDDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04364950

Procedure details

646 ml of a 1.52% butyl lithium solution in hexane is dripped into a solution of 176 g of methane phosphonic acid dimethylester in 2 liters of tetra-hydrofuran at -70° C.; the mixture is stirred for 15 minutes and slowly a solution of 82.5 g of 2-methyl-hept-4-yne acid ethylester in 320 ml of tetrahydrofuran is added. This mixture is stirred for 4 h at -70° C., neutralized with acetic acid and vacuum evaporated. The residue is reacted with 200 ml of water, extracted three times with 600 ml of methylene chloride each time, the organic extract is shaken once with 100 ml of water, dried over magnesium sulfate and vacuum evaporated. The distillation of the residue in a 0.6 torr vacuum and at 120° C. yields 85 g of the title compound in the form of a colorless liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
176 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
82.5 g
Type
reactant
Reaction Step Three
Quantity
320 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH3:6][O:7][P:8]([CH3:12])(=[O:11])[O:9][CH3:10].[CH3:13][CH:14]([CH2:16][C:17]#[C:18][CH2:19][CH3:20])[CH3:15].C(O)(=[O:23])C>CCCCCC.O1CCCC1>[CH3:6][O:7][P:8]([CH2:12][C:13](=[O:23])[CH:14]([CH3:15])[CH2:16][C:17]#[C:18][CH2:19][CH3:20])(=[O:11])[O:9][CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
176 g
Type
reactant
Smiles
COP(OC)(=O)C
Name
Quantity
2 L
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
82.5 g
Type
reactant
Smiles
CC(C)CC#CCC
Name
Quantity
320 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This mixture is stirred for 4 h at -70° C.
Duration
4 h
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is reacted with 200 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 600 ml of methylene chloride each time
EXTRACTION
Type
EXTRACTION
Details
the organic extract
STIRRING
Type
STIRRING
Details
is shaken once with 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate and vacuum
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The distillation of the residue in a 0.6 torr vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COP(OC)(=O)CC(C(CC#CCC)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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